![molecular formula C14H17N3 B2783770 5-Methyl-2-piperidino[1,6]naphthyridine CAS No. 478032-22-3](/img/structure/B2783770.png)
5-Methyl-2-piperidino[1,6]naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Naphthyridines are a type of nitrogen-containing heterocyclic compounds that have been well explored by the scientific community . They are considered to be the naphthalene analog of pyridine with one nitrogen atom in each ring . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridine derivatives can be done by grinding of 2 mmol of ketones, 2 mmol of malononitrile, and 1 mmol of amines in a mortar at room temperature for 5–7 min . The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .Molecular Structure Analysis
In general, naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . Six isomeric naphthyridines are possible based on the positions of the nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
All naphthyridine isomers are white solids with a surprisingly wide span of melting points .Applications De Recherche Scientifique
Anticancer Properties
Functionalized 1,6-naphthyridines, such as 5-Methyl-2-piperidino[1,6]naphthyridine, have been studied for their potential anticancer properties . They have shown promising results in different cancer cell lines. The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .
Anti-HIV Activity
1,6-Naphthyridines are also known for their anti-human immunodeficiency virus (HIV) properties . This suggests that 5-Methyl-2-piperidino[1,6]naphthyridine could potentially be used in the treatment of HIV.
Anti-Microbial Activity
These compounds have demonstrated antimicrobial activities , indicating their potential use in combating various bacterial and viral infections.
Analgesic Properties
1,6-Naphthyridines have been found to possess analgesic properties , which means they could potentially be used in pain management.
Anti-Inflammatory Activity
These compounds have also shown anti-inflammatory activities , suggesting their potential use in the treatment of inflammatory conditions.
Anti-Oxidant Activity
1,6-Naphthyridines have demonstrated antioxidant activities , which could make them useful in combating oxidative stress in the body.
Synthesis and Reactivity
The synthesis and reactivity of 1,5-naphthyridine derivatives, including 5-Methyl-2-piperidino[1,6]naphthyridine, have been extensively studied . These studies have led to the development of numerous versatile pathways for their synthesis and have highlighted their biological importance .
Formation of Metal Complexes
1,5-Naphthyridines have been used in the formation of metal complexes . This suggests that 5-Methyl-2-piperidino[1,6]naphthyridine could potentially be used in similar applications.
Mécanisme D'action
Target of Action
It’s known that 1,6-naphthyridines, the core structure of this compound, have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Orientations Futures
The burgeoning interest in synthesis and biological applications of 1,6-naphthyridines reflects their importance in the synthetic as well as medicinal chemistry fields . Future research may focus on further exploring the synthesis and biological activity of these compounds, particularly their anticancer properties .
Propriétés
IUPAC Name |
5-methyl-2-piperidin-1-yl-1,6-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-12-5-6-14(16-13(12)7-8-15-11)17-9-3-2-4-10-17/h5-8H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGGEDPKRMCANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-piperidino[1,6]naphthyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

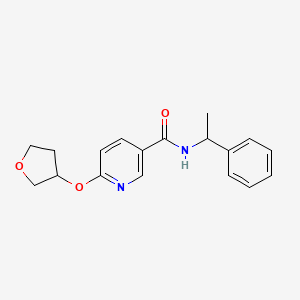


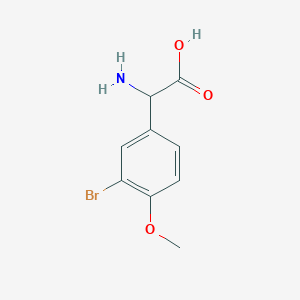
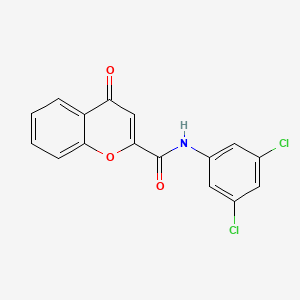
![(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid](/img/structure/B2783696.png)
![5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2783697.png)
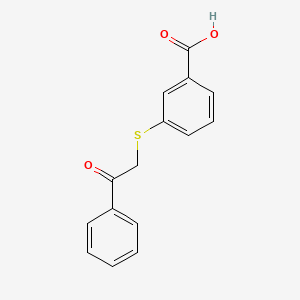
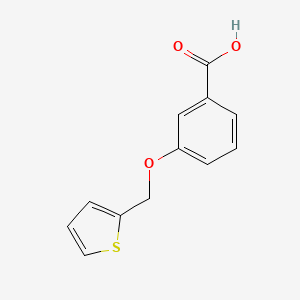
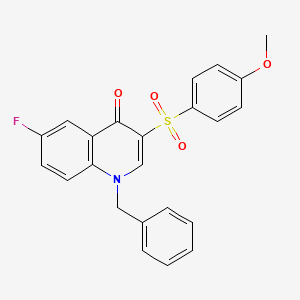
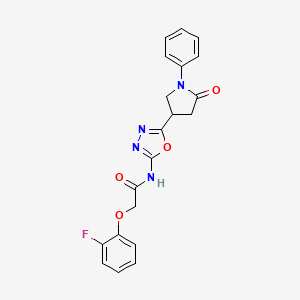
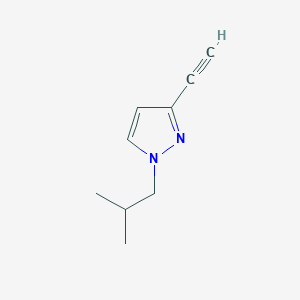
![1-[(4-fluorophenyl)methoxy]-N-(2-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2783706.png)
![methyl 2-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2783707.png)